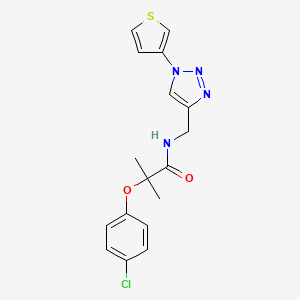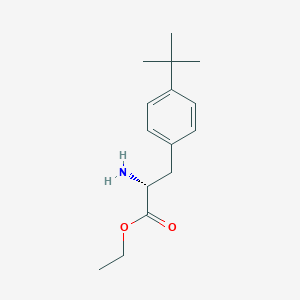
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide (N-CFPO) is a synthetic compound that has been studied for its potential applications in scientific research. N-CFPO has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological properties that make it a promising agent for use in laboratory experiments. For example, this compound has been used to study the effect of antifungal agents on the growth of several species of fungi. In addition, it has been used to study the effects of various compounds on the growth of mammalian cells.
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation and activation of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in malignant cell proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are crucial for cell survival, proliferation, and differentiation . The disruption of these pathways leads to the suppression of malignant cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By inhibiting EGFR, the compound disrupts critical cell survival pathways, leading to cell cycle arrest and the initiation of programmed cell death .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide has several advantages for use in laboratory experiments. For example, it is easy to synthesize and has a low cost. In addition, it is stable and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be toxic in high concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide in scientific research. For example, it could be used to study the effects of various compounds on the growth of mammalian cells or to study the effects of antifungal agents on the growth of various species of fungi. In addition, it could be used to study the effects of various compounds on the activity of enzymes involved in the synthesis of fatty acids or amino acids. Furthermore, it could be used to study the effects of various compounds on the activity of signaling pathways involved in the regulation of cell growth and differentiation. Finally, it could be used to develop novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-5-oxoprolinamide can be synthesized by a two-step procedure. The first step involves the reaction of 3-chloro-4-fluorophenyl alcohol with N-bromosuccinimide (NBS) in aqueous acetic acid. This reaction yields a chloroform solution containing the desired product, this compound, and an excess of NBS. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture to precipitate the excess NBS and to form a precipitate of this compound.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2/c12-7-5-6(1-2-8(7)13)14-11(17)9-3-4-10(16)15-9/h1-2,5,9H,3-4H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZQCKUGRNZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)


![4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2910962.png)
![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)
![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)
![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)


![N-(5-chloro-2-methoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910975.png)

![1-methyl-3-[(3-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2910977.png)

